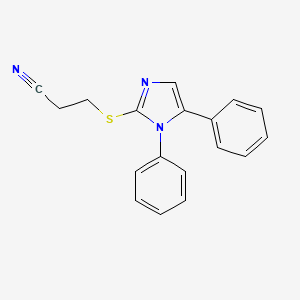

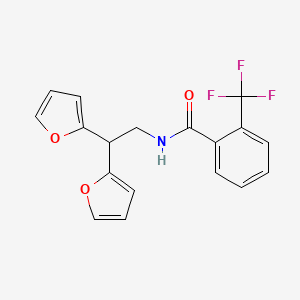

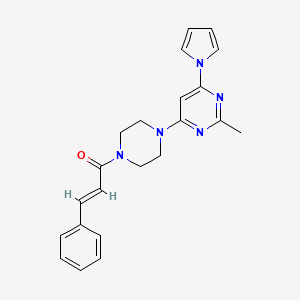

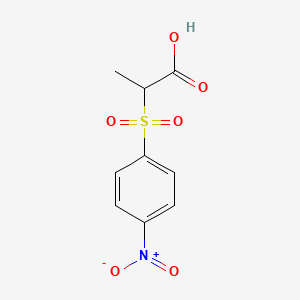

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative with furan rings and a trifluoromethyl group. While the specific compound is not directly studied in the provided papers, related compounds with furan moieties and benzamide structures have been synthesized and analyzed, indicating the interest in such compounds for their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of related furan-containing benzamide compounds involves conventional and microwave irradiation synthesis methods. For instance, N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand-based metal complexes were synthesized using these methods, which could be analogous to the synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide . The synthesis typically includes the formation of the furan-containing ligand followed by complexation with metal ions, if applicable.

Molecular Structure Analysis

The molecular structure of furan-containing benzamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular conformation, bonding environment, and overall geometry of the compounds. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, which is essential for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of furan-containing benzamide derivatives can be influenced by the presence of the furan rings and the benzamide moiety. These compounds can participate in various chemical reactions, potentially including electrophilic substitution, nucleophilic addition, or complexation with metals . The specific reactivity patterns of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide would need to be studied in detail to provide a comprehensive analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing benzamide derivatives are characterized by their spectroscopic signatures, thermal stability, and electrical conductivity. For example, metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand exhibit semiconducting behavior, which is a significant physical property . The antimicrobial and antioxidant activities of these compounds also highlight their chemical properties and potential applications in biological contexts .

Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity

Synthesis and Reactivity of Furans

Studies have shown the synthesis and reactivity of various furan derivatives, including the preparation of N-(1-Naphthyl)furan-2-carboxamide and subsequent reactions to produce thioamides and benzothiazoles. These processes involve electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, highlighting the synthetic versatility of furan compounds in organic chemistry (А. Aleksandrov & М. М. El’chaninov, 2017).

Materials Science and Polymer Chemistry

Polyfunctionalized Benzofuran Synthesis

Research into the synthesis of polyfunctionalized benzofurans under microwave irradiation showcases the potential of furan derivatives in materials science. The creation of benzofuran-4(5H)-ones and their conversion into cinnoline-4-carboxamides demonstrates the application of furan compounds in developing novel materials with specific electronic and structural properties (Guan‐Hua Ma et al., 2014).

Pharmacological Research

Antiplasmodial Activities

The antiplasmodial activities of N-acylated furazan-3-amine derivatives against Plasmodium falciparum strains have been investigated, revealing structure-activity relationships dependent on the acyl moiety's nature. This research underscores the potential of benzamide and furan derivatives in medicinal chemistry for developing antimalarial agents (Theresa Hermann et al., 2021).

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECKSQPHJPKJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)